molecular formula C23H17ClN6O B2600491 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide CAS No. 881083-38-1

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2600491
CAS No.: 881083-38-1
M. Wt: 428.88
InChI Key: LYIFXYBNFWGERK-UHFFFAOYSA-N
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Description

N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the 1-position of the pyrazole ring and a naphthalen-1-yl acetohydrazide moiety at the 4-position. This compound belongs to a class of purine analogs known for diverse pharmacological activities, including antitumor and kinase inhibitory properties .

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O/c24-17-8-10-18(11-9-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,28,31)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIFXYBNFWGERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of Naphthyl Group: The naphthyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of Acetohydrazide: The final step involves the reaction of the intermediate with hydrazine to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit protein kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The target compound’s structural uniqueness lies in its naphthalen-1-yl acetohydrazide group, distinguishing it from analogs with phenyl or substituted phenyl moieties. Key comparisons include:

Table 1: Comparative Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Reported Melting Point (°C)
Target Compound C₂₃H₁₇ClN₆O 452.87 4-Chlorophenyl, naphthalen-1-yl acetohydrazide Not Reported
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide C₂₁H₁₇ClN₆O₂ 428.85 3-Chloro-4-methylphenyl, 4-methoxybenzohydrazide Not Reported
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide C₂₈H₂₃ClN₄O₃ 498.97 4-Chlorophenyl, 4-methoxyphenyl acetamide 209–211
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C₁₉H₁₆N₆ 328.37 Benzylidenehydrazine, methyl 160–162

Key Observations :

  • The naphthalen-1-yl group in the target compound increases molecular weight compared to phenyl-substituted analogs, likely reducing aqueous solubility but enhancing lipophilicity .
  • Methoxy or methyl substituents (e.g., in and ) improve solubility due to polar interactions, whereas chloro groups enhance electrophilicity and binding to aromatic pockets .

Spectroscopic Properties

IR and NMR data highlight functional group differences:

  • Target Compound : Expected IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3180 cm⁻¹ (N–H stretch). The naphthalene protons would appear as complex multiplets at δ 7.2–8.5 ppm in ¹H NMR .
  • Analog : Shows IR peaks at 1656 cm⁻¹ (C=O) and 3188 cm⁻¹ (N–H), with aromatic protons at δ 7.14–8.61 ppm .
  • Analog : Exhibits a C=N stretch at 1600 cm⁻¹ and NH proton at δ 8.61 ppm .

Pharmacological Potential

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines are purine analogs with reported antitumor effects . The naphthalene group may enhance intercalation with DNA or kinase inhibition.
  • Kinase Inhibition : Compounds like (N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine) target kinase enzymes, suggesting the acetohydrazide group in the target compound could modulate selectivity .

Biological Activity

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a naphthalene moiety via an acetohydrazide functional group. The presence of the chlorophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including those with naphthalene structures, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound outperform traditional antibiotics against certain bacterial strains. The naphthalene ring enhances the compound's interaction with microbial targets, contributing to its efficacy.

Compound NameStructure TypeNotable Activity
N-(Naphthalen-1-yl)hydrazinecarbothioamideHydrazine derivativeAntimicrobial
(Z)-N'-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazideAcetohydrazide derivativeAntimicrobial
N-(2-naphthyl)acetohydrazideAcetohydrazide derivativeAnticancer

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Similar pyrazole derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These compounds may serve as potential therapeutic agents for inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. A notable study demonstrated that metal complexes derived from naphthyl acetohydrazide exhibited significant cytotoxic effects against cancer cell lines such as K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma). The mechanism of action is believed to involve apoptosis induction.

Study on Antitumor Activity

A study investigated the antitumor activity of a manganese complex derived from naphthyl acetohydrazide. The results indicated enhanced inhibitory activity compared to the parent ligand, suggesting that metal coordination could amplify biological effects. The IC50 values were determined using Trypan blue exclusion assays after 72 hours of incubation.

Synthesis and Characterization

The synthesis of this compound involves several methods that allow for flexibility in terms of starting materials and reaction conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds.

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